2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
918802-91-2 |
|---|---|
Molecular Formula |
C15H9ClN4 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H9ClN4/c16-12-7-3-1-5-10(12)14-18-15-11-6-2-4-8-13(11)17-9-20(15)19-14/h1-9H |
InChI Key |
GEKIURMGQGZODK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Carboxylic Acid Hydrazides with 4-Chloroquinazoline
The most widely reported method for synthesizing triazolo[1,5-c]quinazoline derivatives involves cyclocondensation reactions between 4-chloroquinazoline and substituted hydrazides. For 2-(2-chlorophenyl)- triazolo[1,5-c]quinazoline, this approach begins with the reaction of 4-chloroquinazoline (1.1 ) and 2-chlorobenzohydrazide in anhydrous dioxane under reflux conditions . The hydrazide attacks the electrophilic C4 position of the quinazoline ring, forming a hydrazone intermediate, which undergoes intramolecular cyclization upon heating to yield the triazoloquinazoline core.
Critical reaction parameters include:
-
Solvent : Anhydrous dioxane or 2-propanol to prevent hydrolysis .
-
Temperature : Reflux (~100°C) for 6–8 hours to ensure complete cyclization .
-
Catalyst : Absence of acid/base catalysts, as spontaneous cyclization occurs under thermal conditions .
This method typically achieves yields of 65–75%, with purity confirmed via LC-MS and -NMR . The -NMR spectrum of the product shows characteristic signals at δ 158.2 ppm (C2 of triazole) and δ 149.5 ppm (C4a of quinazoline), while the aromatic protons of the 2-chlorophenyl group resonate as a multiplet at δ 7.45–7.85 ppm .
Oxidative Heterocyclization of 4-Arylidenehydrazinoquinazolines
An alternative route employs oxidative heterocyclization of 4-(2-chlorobenzylidenehydrazino)quinazoline (4.1 ) using bromine in glacial acetic acid . The reaction proceeds via electrophilic bromination at the hydrazone nitrogen, followed by dehydrohalogenation to form the triazole ring. This method is advantageous for introducing aryl groups at the C2 position of the triazoloquinazoline system.
Optimized Conditions :
-
Oxidizing Agent : Bromine (2 equiv.) in glacial acetic acid .
-
Workup : Neutralization with aqueous sodium bicarbonate and extraction with dichloromethane .
Yields for this method range from 55–65%, with minor byproducts arising from over-bromination. Mass spectrometry (EI-MS) of the product reveals a molecular ion peak at m/z 324 [M+H], consistent with the molecular formula .
Functionalization via Alkylation and Acylation
Post-cyclization functionalization offers a route to introduce the 2-chlorophenyl group. For example, 2-mercapto- triazolo[1,5-c]quinazoline can be alkylated with 2-chlorobenzyl bromide in DMF using potassium carbonate as a base . The reaction proceeds via nucleophilic substitution at the sulfur atom, yielding the target compound after purification by column chromatography.
Reaction Conditions :
Recent Advances in Catalytic Methods
A 2024 study describes a palladium-catalyzed C-H activation strategy to introduce the 2-chlorophenyl group directly onto the triazoloquinazoline core . Using Pd(OAc) and Xantphos as a ligand, the reaction couples 2-chlorophenylboronic acid with unsubstituted [1,2, triazolo[1,5-c]quinazoline in toluene at 110°C . This method achieves 80–85% yield with excellent regioselectivity, as confirmed by -NMR (for analogous fluorinated derivatives) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazoloquinazoline scaffold. The structural features of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline suggest that it may interact with cellular targets involved in cancer progression.
- Mechanism of Action : The presence of chlorinated aromatic rings enhances the compound's ability to bind to proteins involved in cell signaling pathways associated with cancer. Research indicates that similar triazole-containing compounds exhibit antiproliferative effects against various cancer cell lines, suggesting a promising avenue for further investigation into this compound's efficacy.
- Case Study : In a study evaluating the anticancer properties of quinazoline derivatives, compounds similar to This compound were shown to inhibit tumor growth in vitro and in vivo models. The study reported significant reductions in cell viability across multiple cancer types, including breast and lung cancers .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE).
- Biological Activity : Preliminary findings indicate that This compound exhibits significant inhibitory effects on AChE activity. This inhibition is crucial for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer's.
- Data Table : The following table summarizes the inhibitory activity of related compounds:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Noncompetitive inhibitor |
| Donepezil | 0.12 | Competitive inhibitor |
This data suggests that while the exact IC50 value for This compound is yet to be determined (TBD), its structural similarity to known AChE inhibitors indicates potential efficacy .
Neuroprotective Effects
Research has begun to explore the neuroprotective properties of This compound , particularly regarding its ability to protect neuronal cells from oxidative stress.
- Mechanism of Action : The compound's ability to scavenge free radicals and modulate neuroinflammatory pathways positions it as a candidate for further studies in neuroprotection.
- Case Study : In vitro studies demonstrated that derivatives of triazoloquinazolines can protect neuronal cells from oxidative damage induced by various stressors. These findings suggest a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and its high dipole moment play a crucial role in its biological activity .
Comparison with Similar Compounds
Observations :
Anticancer Activity
- 2-(2-Furyl): Shows moderate activity in adenosine A2A receptor antagonism (IC₅₀ ~8–12 nM in related pyrimidine analogs) .
- 2-Thio derivatives : Exhibit antifungal activity against Candida albicans (MIC = 12.5–25 µg/mL) .
Chlorophenyl-specific effects: Chlorine atoms enhance membrane permeability and target binding, as seen in 8-bromo-7-chloro-2-(2-chlorophenyl)pyrimidine derivatives (Ki <10 nM for adenosine receptors) .
Photophysical Properties (Fluorophores)
- 5-Aminobiphenyl-substituted triazoloquinazolines: Quantum yields (Φ) range from 0.15–0.65 in solution, with solvatochromism observed in polar solvents .
- Chlorophenyl impact : Electron-withdrawing Cl may redshift emission spectra, though direct data are lacking.
Biological Activity
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the cyclization of appropriate triazole and quinazoline derivatives. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-C]quinazoline exhibit notable antimicrobial properties. A study tested several synthesized compounds against pathogenic microorganisms such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results demonstrated that specific derivatives showed significant inhibition against these pathogens, particularly highlighting the activity of compounds with lipophilic characteristics that enhance membrane permeability .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2a | C. albicans | 25 µg/mL |
| 2c | E. coli | 15 µg/mL |
| 3a | P. aeruginosa | 30 µg/mL |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. For instance, a study found that certain derivatives exhibited IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines, indicating potent anticancer activity . The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 17 | HCT-116 | 2.44 |
| 18 | HepG2 | 9.43 |
The biological activity of this compound class is attributed to several mechanisms:
- DNA Intercalation : The structure allows intercalation between DNA bases, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerase II activity effectively, which is crucial for DNA unwinding during replication .
- Antimicrobial Mechanisms : The lipophilicity of certain derivatives enhances their ability to penetrate bacterial membranes and disrupt cellular functions .
Case Study 1: Anticancer Activity
In a comparative study involving various quinazoline derivatives, it was found that the presence of halogen substituents significantly increased cytotoxicity against cancer cells. For example, a derivative with a trifluoromethyl group exhibited higher binding affinity due to enhanced hydrophobic interactions with DNA .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of synthesized triazoloquinazolines against resistant strains of bacteria. The results indicated that compounds with specific functional groups showed enhanced activity against multi-drug resistant Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections .
Q & A
Basic: What are the standard synthetic routes for 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting {2-[3-aryl-1H-1,2,4-triazol-5-yl]phenyl}amine derivatives with aromatic aldehydes under reflux in glacial acetic acid or propanol-2, catalyzed by sulfuric or hydrochloric acid. The reaction is stirred under nitrogen for 24 hours at ambient temperature or refluxed for 2 hours. Post-synthesis, the product is purified via recrystallization from methanol or column chromatography (EtOAc/hexane mixtures). Yields range from 39–42%, with purity confirmed by LC-MS and elemental analysis .
Basic: How is structural characterization performed for this compound?
Characterization relies on:
- 1H NMR : Peaks for aromatic protons (δ 6.7–8.1 ppm), alkyl substituents (e.g., isopropyl δ 1.03–2.40 ppm), and heterocyclic protons (e.g., H-5 at δ 5.7–5.8 ppm).
- LC-MS : Molecular ion peaks (e.g., m/z = 321 [M+1]) confirm molecular weight.
- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated (e.g., C: 71.23%, H: 6.29%, N: 17.49%) .
Advanced characterization may include X-ray crystallography to confirm planar fused-ring systems and substituent alignment .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Key variables include:
- Solvent choice : Propanol-2 with acid catalysts improves cyclization efficiency compared to glacial acetic acid .
- Reaction time : Extended stirring (24 hours vs. 2-hour reflux) enhances yield for sterically hindered substrates.
- Catalyst loading : Acid concentration (2 drops H2SO4/HCl per 10 ml solvent) balances reactivity and side-product formation .
Post-reaction quenching with sodium acetate minimizes impurities, and recrystallization from methanol further purifies the product .
Advanced: What methodologies assess its antimicrobial activity?
Antimicrobial testing follows standardized protocols:
- Agar diffusion : Compounds are screened against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans using Mueller-Hinton agar.
- Minimum inhibitory concentration (MIC) : Serial dilutions (1–100 µg/ml) are compared to reference drugs (nitrofuran, ketoconazole).
- Statistical analysis : Activity is quantified via zone-of-inhibition diameters and MIC50 values. Contradictions in data (e.g., variable potency against Gram-negative vs. Gram-positive strains) may arise from differences in bacterial membrane permeability .
Advanced: How do substituents affect biological activity and photophysical properties?
- Electron-withdrawing groups (e.g., Cl, CF3) enhance antimicrobial activity by increasing membrane interaction. For example, 2-(3-fluorophenyl) derivatives show higher MIC50 values against C. albicans than methoxy-substituted analogs .
- Aromatic extensions : Biphenyl substituents (e.g., 4’-diethylaminobiphenyl) shift absorption/emission spectra (λmax 350–400 nm), enabling applications in fluorescence-based assays .
Basic: What purification techniques are effective post-synthesis?
- Recrystallization : Methanol or ethanol effectively removes unreacted aldehydes and by-products.
- Column chromatography : EtOAc/hexane (1:9 to 3:17 ratios) resolves diastereomers or regioisomers.
- Acid-base extraction : Sodium acetate precipitation isolates the product from acidic reaction mixtures .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Strain variability : Use standardized ATCC strains and control compounds (e.g., ketoconazole for fungi).
- Solubility differences : DMSO stock solutions should be diluted below 1% v/v to avoid cytotoxicity artifacts.
- Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis reduce false positives .
Advanced: What are the photophysical properties and their implications?
Substituents like 4’-diphenylamino groups induce bathochromic shifts (Δλ ~50 nm) in UV-Vis spectra due to extended π-conjugation. These properties enable use as:
- Fluorescent probes : For protein-binding assays (quantum yield Φ = 0.2–0.4).
- Optoelectronic materials : Charge-transfer transitions (e.g., HOMO-LUMO gaps ~3.1 eV) suggest utility in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
